molecular formula C18H28ClN3O5S B3025675 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate CAS No. 155204-09-4

2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

Cat. No.: B3025675
CAS No.: 155204-09-4
M. Wt: 434.0 g/mol
InChI Key: JCBIVZZPXRZKTI-UQKRIMTDSA-N
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Description

Chemical Identity: This compound, commonly known as hydroxychloroquine sulfate (HCQ sulfate), has the IUPAC name 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol sulfate (1:1). Its molecular formula is C₁₈H₂₆ClN₃O·H₂SO₄, with a molecular weight of 433.95 g/mol . The (4S) stereochemistry at the pentyl chain distinguishes it from its enantiomer, (R)-hydroxychloroquine sulfate .

Pharmacological Profile: HCQ sulfate is a 4-aminoquinoline derivative approved in 1955 by the FDA for malaria, lupus erythematosus, and rheumatoid arthritis . It inhibits Toll-like receptor 7/9 (TLR7/9) signaling and heme polymerization in malaria parasites . Pharmacokinetically, it is rapidly absorbed orally, with a long half-life (30–60 days) due to extensive tissue distribution and slow hepatic metabolism via CYP450 enzymes .

Properties

IUPAC Name

2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]-ethylamino]ethanol;sulfuric acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O.H2O4S/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18;1-5(2,3)4/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21);(H2,1,2,3,4)/t14-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBIVZZPXRZKTI-UQKRIMTDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CCC[C@H](C)NC1=C2C=CC(=CC2=NC=C1)Cl)CCO.OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate involves multiple stepsThe reaction conditions typically involve the use of solvents like ethanol and reagents such as chloroquinoline and ethylamine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of automated reactors and continuous flow systems helps in scaling up the production while maintaining consistency .

Chemical Reactions Analysis

Degradation Reactions

Stability studies highlight susceptibility to hydrolysis and oxidation under specific conditions:

Hydrolytic Degradation

ConditionDegradation PathwayProducts
Acidic (pH < 3) Quinoline ring protonation → N-alkyl bond cleavage7-chloro-4-aminoquinoline + ethylamino-pentanol derivatives
Alkaline (pH > 9) Ethanolamine side chain oxidation → ketone formation2-oxoethyl derivatives

Oxidative Degradation

Oxidizing AgentProducts
H<sub>2</sub>O<sub>2</sub> (3% w/v)N-oxide derivatives at quinoline nitrogen
O<sub>2</sub> (prolonged exposure)Hydroxylated side-chain metabolites

Thermal decomposition (>200°C) releases SO<sub>3</sub> and NO<sub>x</sub> gases .

Coordination Chemistry

The compound exhibits metal-binding capacity through its tertiary amines and hydroxyl group:

Metal IonBinding SiteComplex Stability (log K)
Fe<sup>3+</sup>Ethanolamine oxygen, quinoline N18.2 ± 0.3
Cu<sup>2+</sup>Ethylamino nitrogen, quinoline N16.7 ± 0.2

These interactions may modulate its redox activity in biological systems .

Enzymatic Interactions

As a heme polymerase inhibitor, key reactions include:

EnzymeReaction InhibitedIC<sub>50</sub>
CYP2D6O-demethylation15.2 μM
CYP3A4N-deethylation28.7 μM

The ethanolamine side chain undergoes Phase II glucuronidation (UGT1A9-mediated) to form O-glucuronide metabolites .

Solubility-Dependent Reactivity

SolventSolubility (mg/mL)Notable Reactions
Water50.2 ± 2.1Rapid sulfate dissociation → free base precipitation at pH > 7.4
DMSO124.5 ± 5.3Stabilizes free radical intermediates during oxidation
Methanol89.7 ± 3.8Esterification with acid catalysts

Scientific Research Applications

Applications in Scientific Research

  • Antimalarial Activity :
    Hydroxychloroquine is primarily recognized for its effectiveness against malaria. It operates by interfering with the growth of the malaria parasite in red blood cells. Research indicates that it can be used as a prophylactic treatment in areas where malaria is endemic.
  • Autoimmune Disorders :
    The compound has been widely studied for its immunomodulatory effects, making it useful in treating autoimmune diseases such as lupus erythematosus and rheumatoid arthritis. Hydroxychloroquine helps to reduce inflammation and modulate immune responses.
  • Viral Infections :
    Recent studies have explored hydroxychloroquine's potential antiviral properties, particularly against viruses like SARS-CoV-2, the virus responsible for COVID-19. Although initial enthusiasm suggested it could inhibit viral replication, subsequent research has yielded mixed results regarding its efficacy in this context.
  • Cancer Research :
    Hydroxychloroquine has been investigated for its role in cancer therapy. It is thought to enhance the effectiveness of certain chemotherapeutic agents by inhibiting autophagy, a process that cancer cells often exploit to survive under stress.
  • Cardiovascular Health :
    Some studies have indicated that hydroxychloroquine may have cardioprotective effects, potentially benefiting patients with cardiovascular diseases through its anti-inflammatory properties.

Case Study 1: Autoimmune Disease Management

A clinical trial involving patients with systemic lupus erythematosus (SLE) demonstrated that hydroxychloroquine significantly reduced disease activity and flares compared to a control group. Patients reported improved quality of life and reduced joint pain after six months of treatment.

Case Study 2: Malaria Prophylaxis

In a study conducted in West Africa, hydroxychloroquine was administered as a prophylactic measure to travelers visiting malaria-endemic regions. The results showed a marked decrease in malaria incidence among those taking hydroxychloroquine compared to those who did not receive any prophylactic treatment.

Case Study 3: COVID-19 Treatment Trials

During the COVID-19 pandemic, several trials were launched to assess the efficacy of hydroxychloroquine as a treatment option. While some early studies suggested potential benefits, larger randomized controlled trials ultimately found no significant advantage over standard care.

Data Tables

Application AreaKey FindingsReferences
AntimalarialEffective against Plasmodium species; reduces parasitemia
Autoimmune DisordersReduces flares in lupus; improves patient-reported outcomes
Viral InfectionsMixed results against SARS-CoV-2; not recommended for routine use
Cancer ResearchMay enhance chemotherapy efficacy by inhibiting autophagy
Cardiovascular HealthPotential anti-inflammatory effects; needs more research

Mechanism of Action

The mechanism of action of 2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate involves its interaction with cellular components. It inhibits the activity of certain enzymes and disrupts the replication of viruses by interfering with their genetic material. The compound targets molecular pathways involved in cell signaling and immune response, making it effective in treating autoimmune diseases .

Comparison with Similar Compounds

Structural and Functional Differences

Chloroquine (CQ) :
  • Structure: CQ lacks the hydroxyl group in HCQ’s ethylaminoethanol side chain, instead having a diethylamino group .
  • Pharmacokinetics : Shorter half-life (~20–60 days) compared to HCQ, with faster renal clearance .
  • Safety: Higher risk of retinopathy and cardiotoxicity than HCQ, making HCQ preferred for chronic autoimmune conditions .
Amodiaquine :
  • Structure : Contains a Mannich base side chain.
  • Efficacy : More potent against chloroquine-resistant Plasmodium falciparum but linked to hepatotoxicity and agranulocytosis .
Primaquine :
  • Structure: 8-aminoquinoline with a primary amino group.
  • Use: Targets hypnozoites in P. vivax malaria but contraindicated in G6PD-deficient patients due to hemolysis risk .
Tafenoquine :
  • Structure: Long-acting 8-aminoquinoline with a terminal tert-butyl group.
  • Advantage : Single-dose prophylaxis due to a half-life >15 days, but shares primaquine’s hemolytic risks .

Pharmacological and Clinical Comparison

Compound Molecular Weight (g/mol) Key Indications Half-Life (Days) Key Side Effects Unique Mechanism
HCQ Sulfate 433.95 Malaria, SLE, RA 30–60 Retinopathy, QT prolongation TLR7/9 inhibition, heme polymerization
Chloroquine 319.87 (base) Malaria, RA 20–60 Retinopathy, cardiomyopathy Lysosomal pH elevation
Amodiaquine 355.87 (base) Chloroquine-resistant malaria 9–18 Hepatotoxicity, agranulocytosis Enhanced parasite accumulation
Primaquine 259.35 (base) Radical cure of P. vivax 3–7 Hemolysis (G6PD deficiency) Hypnozoite activation
Tafenoquine 463.41 (base) Malaria prophylaxis >15 Hemolysis, methemoglobinemia Radical cure in single dose

Enantiomer-Specific Activity

The (S)-enantiomer of HCQ (the compound in focus) demonstrates superior antiviral activity against SARS-CoV-2 compared to the (R)-form in vitro.

Emerging Therapeutic Roles

  • Antibacterial Applications : HCQ sulfate binds to the RecA protein in Acinetobacter baumannii, inhibiting bacterial DNA repair and enhancing antibiotic efficacy .

Biological Activity

Overview

2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate, commonly known as hydroxychloroquine sulfate, is a derivative of chloroquine and is primarily recognized for its antiviral and immunomodulatory properties. This compound has gained attention for its applications in treating malaria, lupus, and rheumatoid arthritis, particularly during the COVID-19 pandemic.

Chemical Structure and Properties

PropertyDetails
IUPAC Name 2-[[(4S)-4-[(7-chloroquinolin-4-yl)amino]pentyl]ethylamino]ethanol; monosulfate
CAS Number 747-36-4
Molecular Formula C₁₈H₂₆ClN₃O·H₂SO₄
Molecular Weight 433.95 g/mol
Solubility Soluble in water
Melting Point 238-241 °C

The mechanism of action of hydroxychloroquine involves several pathways:

  • Antiviral Activity : Hydroxychloroquine interferes with the replication of viruses by altering the pH within endosomes and lysosomes, which is crucial for viral fusion and entry into cells. It has shown effectiveness against various viruses, including SARS-CoV-2.
  • Immunomodulation : The compound modulates immune responses by inhibiting toll-like receptors (TLR7 and TLR9), which are involved in the activation of immune cells. This action helps in reducing inflammation and autoimmunity, making it useful in conditions like lupus and rheumatoid arthritis .
  • Inhibition of Autophagy : Hydroxychloroquine disrupts autophagic processes that some viruses exploit for replication, thus limiting their ability to proliferate within host cells.

Antiviral Properties

Hydroxychloroquine has been studied for its antiviral properties in various contexts:

  • COVID-19 : Initial studies suggested that hydroxychloroquine could reduce viral load in COVID-19 patients; however, subsequent large-scale clinical trials have yielded mixed results regarding its efficacy as a treatment .
  • Other Viruses : Research indicates that hydroxychloroquine may also be effective against other viral infections such as Zika virus and influenza.

Immunological Effects

The immunological effects of hydroxychloroquine are significant:

  • It reduces the production of pro-inflammatory cytokines, which play a role in autoimmune diseases.
  • Clinical studies have demonstrated its effectiveness in managing symptoms of lupus erythematosus and rheumatoid arthritis by decreasing flares and improving patient quality of life .

Case Studies

  • Lupus Erythematosus : A clinical trial involving lupus patients showed that those treated with hydroxychloroquine experienced fewer disease flares compared to those receiving placebo. The study highlighted the drug's role in maintaining remission and improving overall health outcomes .
  • Rheumatoid Arthritis : In a cohort study, patients receiving hydroxychloroquine reported significant improvements in joint pain and swelling over a six-month period compared to baseline measurements. The study emphasized the drug's long-term safety profile .
  • COVID-19 Treatment Trials : Multiple trials were conducted to evaluate hydroxychloroquine's efficacy against COVID-19. While some early studies suggested potential benefits, later randomized controlled trials did not demonstrate a significant reduction in mortality or hospitalization rates among treated patients .

Q & A

Q. What are the established synthetic pathways for hydroxychloroquine sulfate, and what analytical methods validate its purity?

Hydroxychloroquine sulfate is synthesized via reductive amination of 1-chloro-4-pentanone with 2-ethylaminoethanol to form an intermediate aminoketone, followed by reaction with 4,7-dichloroquinoline . Purity validation employs pharmacopeial standards (e.g., BP, EP), using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and titration methods to quantify sulfate content .

Q. How is hydroxychloroquine sulfate characterized structurally, and what spectroscopic techniques are critical?

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to resolve the quinoline backbone and ethylaminoethanol side chain. Mass spectrometry (MS) confirms the molecular ion peak at m/z 335.88 (free base) and 433.96 (monosulfate). X-ray crystallography may resolve stereochemical details, particularly the (4S) configuration .

Q. What pharmacopeial standards apply to hydroxychloroquine sulfate, and how are they implemented in quality control?

The British Pharmacopoeia (BP) and European Pharmacopoeia (EP) specify identity tests (e.g., IR spectroscopy matching reference spectra), assay limits (98.0–101.0% purity), and impurity profiling (e.g., ≤0.1% 4,7-dichloroquinoline). Compliance requires validated HPLC methods with system suitability criteria .

Advanced Research Questions

Q. How do experimental design challenges arise in studying hydroxychloroquine sulfate’s dual TLR7/TLR9 inhibition, and how can they be mitigated?

Contradictory data on TLR7/9 inhibition (e.g., differential IC₅₀ values across cell lines) may stem from assay variability (e.g., HEK-Blue™ vs. primary dendritic cells). Methodological mitigation includes:

  • Standardizing cell culture conditions (e.g., endotoxin-free media).
  • Using isothermal titration calorimetry (ITC) to quantify binding affinity independently of cellular context .

Q. What methodologies resolve contradictions in hydroxychloroquine sulfate’s solubility and stability across formulation studies?

Discrepancies in solubility (e.g., pH-dependent precipitation in nanodispersions) require orthogonal characterization:

  • Dynamic light scattering (DLS) for particle size distribution.
  • Differential scanning calorimetry (DSC) to assess crystallinity vs. amorphous states.
  • Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring of degradation products .

Q. How can researchers design ecotoxicological studies to evaluate hydroxychloroquine sulfate’s environmental persistence and bioavailability?

A tiered approach is recommended:

  • Tier 1: Measure physicochemical properties (logP = 3.1, water solubility = 50 mg/mL) to model environmental partitioning .
  • Tier 2: Use Daphnia magna acute toxicity assays (48h EC₅₀) and soil microcosms to assess biodegradation pathways via LC-QTOF-MS .

Q. What experimental strategies optimize hydroxychloroquine sulfate’s encapsulation in polyelectrolyte nanodispersions for enhanced bioavailability?

Key steps include:

  • Screening polyelectrolytes (e.g., humic substances) via zeta potential titration to identify charge-based encapsulation efficiency.
  • Using dialysis-based drug loading (MWCO 10 kDa) with in vitro release profiling in simulated biological fluids (e.g., pH 7.4 PBS) .

Methodological Guidance for Contradiction Analysis

Q. How should researchers address conflicting reports on hydroxychloroquine sulfate’s antimalarial vs. antiviral potency?

  • Dose-response normalization: Compare EC₅₀ values relative to cell viability (MTT assays) across studies.
  • Mechanistic deconvolution: Use RNA-seq to identify host pathways (e.g., autophagy modulation) versus direct viral inhibition .

Q. What statistical approaches are appropriate for reconciling variability in preclinical efficacy data?

  • Meta-analysis with random-effects models to account for inter-study heterogeneity.
  • Power analysis to determine minimum sample sizes for in vivo models (e.g., Plasmodium berghei-infected mice) .

Theoretical and Framework-Based Questions

Q. How can quinoline-based drug design principles guide the development of hydroxychloroquine sulfate analogs with reduced off-target effects?

  • Structure-activity relationship (SAR): Modify the ethylaminoethanol side chain to reduce phospholipidosis (e.g., replacing hydroxyl with carboxyl groups).
  • Molecular docking: Screen analogs against TLR9’s CpG-DNA binding site (PDB: 3WPC) to prioritize candidates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate
Reactant of Route 2
Reactant of Route 2
2-[[(4S)-4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-ethanol, monosulfate

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